Maqaaeyyr

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maqaaeyyr: is an antioxidant peptide derived from the pancreatin hydrolysate of C-phycocyanin. It exhibits potent scavenging activities against DPPH and ABTS radicals and provides protection to zebrafish larvae against oxidative damage induced by hydrogen peroxide (H₂O₂) .

准备方法

Synthetic Routes and Reaction Conditions: : Maqaaeyyr is isolated from the pancreatin hydrolysate of C-phycocyanin. The hydrolysis process involves the enzymatic breakdown of C-phycocyanin using pancreatin, which results in the formation of this compound .

Industrial Production Methods: : The industrial production of this compound involves large-scale enzymatic hydrolysis of C-phycocyanin, followed by purification processes to isolate the peptide. The hydrolysis is typically carried out under controlled conditions to ensure the optimal yield and activity of the peptide .

化学反应分析

Types of Reactions: : Maqaaeyyr primarily undergoes antioxidant reactions, where it scavenges free radicals such as DPPH and ABTS radicals .

Common Reagents and Conditions: : The common reagents used in these reactions include DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The reactions are typically carried out under standard laboratory conditions .

Major Products Formed: : The major products formed from these reactions are the reduced forms of the radicals, indicating the antioxidant activity of this compound .

科学研究应用

Chemistry: : In chemistry, Maqaaeyyr is used as a model antioxidant peptide to study the mechanisms of radical scavenging and antioxidant activity .

Biology: : In biological research, this compound is used to study oxidative stress and its effects on living organisms. It has been shown to protect zebrafish larvae from oxidative damage induced by hydrogen peroxide .

Medicine: : In medical research, this compound is being investigated for its potential therapeutic applications in diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular diseases .

Industry: : In the industry, this compound is used as an antioxidant additive in various products to enhance their stability and shelf life .

作用机制

Maqaaeyyr exerts its effects through its potent antioxidant activity. It scavenges free radicals such as DPPH and ABTS radicals, thereby preventing oxidative damage. The molecular targets of this compound include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the activation of the Nrf2 signaling pathway, which regulates the expression of antioxidant proteins .

相似化合物的比较

Similar Compounds: : Similar antioxidant peptides include glutathione, superoxide dismutase (SOD), and catalase. These compounds also exhibit antioxidant activity and protect against oxidative damage .

Uniqueness: : Maqaaeyyr is unique in its origin, being derived from the pancreatin hydrolysate of C-phycocyanin. It also exhibits a high degree of specificity and potency in scavenging DPPH and ABTS radicals compared to other antioxidant peptides .

生物活性

Maqaaeyyr, a peptide derived from C-phycocyanin, has garnered attention for its significant biological activity, particularly its antioxidant properties. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

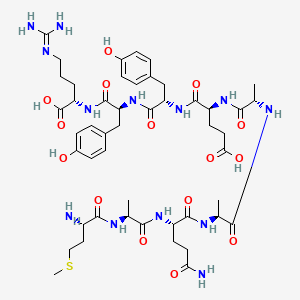

This compound (Met-Ala-Gln-Ala-Ala-Glu-Tyr-Tyr-Arg) is one of three novel peptides isolated from the hydrolysate of C-phycocyanin, a pigment-protein complex found in cyanobacteria. The other two peptides identified alongside this compound are MHLWAAK and MDYYFEER. These peptides have demonstrated promising antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage in biological systems.

The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. Research indicates that this compound exhibits high radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. These activities suggest that this compound can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Experimental Findings

In a zebrafish model, this compound was shown to significantly protect embryos from H2O2-induced oxidative injury. Key findings include:

- Reduction of ROS Generation : this compound inhibited the production of ROS in treated zebrafish embryos.

- Inhibition of Malondialdehyde (MDA) Formation : The peptide reduced MDA levels, a marker of lipid peroxidation.

- Upregulation of Antioxidant Enzymes : Treatment with this compound led to increased activities of superoxide dismutase (SOD) and catalase (CAT), essential enzymes for cellular defense against oxidative stress .

Table 1: Summary of Biological Activity Studies on this compound

Implications for Health and Disease Management

The implications of this compound's antioxidant properties extend to potential therapeutic applications in various health conditions associated with oxidative stress, such as:

- Liver Diseases : Studies indicate that oxidative stress plays a significant role in liver pathologies. The ability of this compound to enhance antioxidant defenses could be beneficial in managing liver injuries induced by oxidative agents .

- Neurodegenerative Diseases : Given the role of oxidative stress in neurodegeneration, peptides like this compound may offer protective effects against conditions such as Alzheimer's disease through their antioxidant mechanisms .

属性

分子式 |

C48H71N13O15S |

|---|---|

分子量 |

1102.2 g/mol |

IUPAC 名称 |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C48H71N13O15S/c1-24(56-43(71)32(15-17-37(50)64)57-41(69)26(3)55-42(70)31(49)19-21-77-4)39(67)54-25(2)40(68)58-33(16-18-38(65)66)44(72)60-36(23-28-9-13-30(63)14-10-28)46(74)61-35(22-27-7-11-29(62)12-8-27)45(73)59-34(47(75)76)6-5-20-53-48(51)52/h7-14,24-26,31-36,62-63H,5-6,15-23,49H2,1-4H3,(H2,50,64)(H,54,67)(H,55,70)(H,56,71)(H,57,69)(H,58,68)(H,59,73)(H,60,72)(H,61,74)(H,65,66)(H,75,76)(H4,51,52,53)/t24-,25-,26-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI 键 |

MLESBMAJKXGVBA-SWJYFQHCSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

规范 SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。